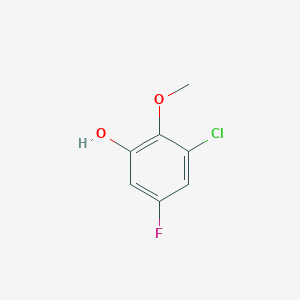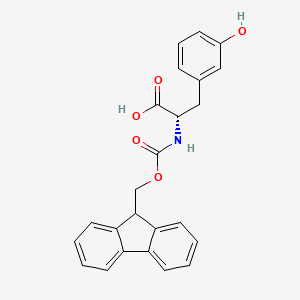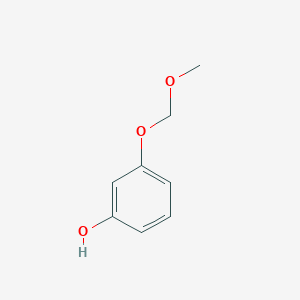
Trans-3-Ethoxycinnamic Acid
Descripción general
Descripción
Trans-3-Ethoxycinnamic Acid is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as ethyl cinnamate. The molecular weight of this compound is 192.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ . Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.21 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 192.078644241 g/mol, and it has a topological polar surface area of 46.5 Ų .Aplicaciones Científicas De Investigación
Bioavailability and Bioactivities
Trans-3-Ethoxycinnamic acid, as a derivative of hydroxycinnamic acids, is part of a broader class of phenolic compounds known for their significant biological activities. A literature review on p-Coumaric acid, a related compound, highlights its low toxicity and its role as a precursor to other phenolic compounds. It discusses the bioavailability, bioaccessibility, and biological activities of p-Coumaric acid and its conjugates, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. This review suggests that the conjugation of p-Coumaric acid, which shares structural similarities with this compound, enhances its biological activities, indicating potential applications for this compound derivatives in these areas (Pei et al., 2016).
Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives, including this compound, have been recognized for their cosmeceutical significance. These compounds exhibit multifunctional activities suitable for topical applications, such as antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. Their roles as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients highlight their potential in the development of skincare products. However, their poor stability and easy degradation pose challenges, with microencapsulation techniques suggested as a solution for effective topical application (Taofiq et al., 2017).
Antioxidant Mechanisms
The antioxidant properties of hydroxycinnamic acids, including mechanisms relevant to this compound, have been extensively studied. Research indicates that the presence of an unsaturated bond on the side chain of these acids is crucial for their activity. Structural modifications, such as changes to the aromatic ring and the carboxylic function (e.g., esterification and amidation), significantly influence antioxidant activity. These studies underscore the importance of understanding structure-activity relationships to optimize the antioxidant potential of this compound and its derivatives (Razzaghi-Asl et al., 2013).
Mecanismo De Acción
Mode of Action
It is hypothesized that TECA, like other phenolic compounds, may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by TECA are currently unknown. Phenolic compounds like TECA are known to have antioxidant properties and can potentially influence pathways related to oxidative stress .
Pharmacokinetics
The bioavailability of TECA, which is influenced by these properties, is also unknown .
Result of Action
It is speculated that TECA, like other phenolic compounds, may have antioxidant properties and could potentially protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like TECA. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of TECA .
Propiedades
IUPAC Name |
(E)-3-(3-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYODSOYOGJQH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-73-8 | |
| Record name | 3-Ethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)



